molecular formula C9H11N3O B11782524 5-Amino-3-cyclopentylisoxazole-4-carbonitrile

5-Amino-3-cyclopentylisoxazole-4-carbonitrile

Katalognummer: B11782524
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: SQOSQZIDOYZPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-cyclopentylisoxazole-4-carbonitrile is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the reaction between malononitrile, hydroxylamine hydrochloride, and cyclopentanone under basic conditions. The reaction is usually carried out in an aqueous medium with a base such as potassium carbonate, which facilitates the formation of the isoxazole ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts, such as alumina-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitrile oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-cyclopentylisoxazole-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-3-cyclopentylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell lysis and death. In anticancer research, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Amino-3-cyclopentylisoxazole-4-carbonitrile is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activities and improved pharmacokinetic profiles .

Eigenschaften

Molekularformel

C9H11N3O

Molekulargewicht

177.20 g/mol

IUPAC-Name

5-amino-3-cyclopentyl-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C9H11N3O/c10-5-7-8(12-13-9(7)11)6-3-1-2-4-6/h6H,1-4,11H2

InChI-Schlüssel

SQOSQZIDOYZPJY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NOC(=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.